molecular formula C15H19NO2 B2932266 N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide CAS No. 2179819-23-7

N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide

Cat. No.: B2932266
CAS No.: 2179819-23-7
M. Wt: 245.322
InChI Key: RSIWIPWRAWUSII-UHFFFAOYSA-N
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Description

N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the larger family of tetrahydronaphthalene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of 6-methoxy-1,2,3,4-tetrahydronaphthalene as a precursor. This precursor undergoes a series of reactions, including alkylation and acylation, to introduce the prop-2-enamide group.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives, such as alcohols.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalene

  • 2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

  • PB221 (Sigma-2 receptor agonist)

Uniqueness: N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide stands out due to its specific structural features and potential applications. Its unique combination of methoxy and prop-2-enamide groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16-10-12-6-4-5-11-9-13(18-2)7-8-14(11)12/h3,7-9,12H,1,4-6,10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWIPWRAWUSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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